molecular formula C17H12ClFN2O2 B2599057 4-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide CAS No. 953180-97-7

4-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide

Cat. No. B2599057
CAS RN: 953180-97-7
M. Wt: 330.74
InChI Key: KIIIQGUIIBPJGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a method for producing (5S)-4- [5- (3,5-dichlorophenyl)-5- (trifluoromethyl)-4H-isoxazol-3-yl]-2-methyl-benzoic acid, which can preferably be used in the synthesis of (5S)-4- [5- (3,5-dichlorophenyl)-5- (trifluoromethyl)-4H-isoxazol-3-yl]- N - [2-oxo-2- (2,2,2-trifluoroethylamino)ethyl]-2-methyl-benzamide, has been described . Another study reported an efficient strategy for synthesizing 3-substituted bis-isoxazole ether bearing 2-chloro-3-pyridyl under microwave radiation .


Molecular Structure Analysis

The molecular structure of 4-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide can be analyzed using various spectroscopic techniques such as FT-IR, HRMS, 1H and 13C NMR .

Scientific Research Applications

Pharmacokinetic Studies and Drug Metabolism

A study on the disposition and metabolism of SB-649868, which contains a structure related to the queried compound, in humans has shown that the compound is extensively metabolized, primarily via oxidation, with metabolites being the principal components in plasma extracts. This suggests the potential of such compounds in the development of pharmaceuticals, emphasizing the importance of understanding their pharmacokinetic profiles for effective drug design (Renzulli et al., 2011).

Antimicrobial and Antipathogenic Activities

Research into thiourea derivatives of benzamides has demonstrated significant anti-pathogenic activities, particularly against strains known for biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus. This highlights the potential for developing novel antimicrobial agents from benzamide and fluorophenyl compounds, which could lead to new treatments for bacterial infections resistant to conventional antibiotics (Limban, Marutescu, & Chifiriuc, 2011).

Synthetic Methodologies and Chemical Properties

Studies on the synthesis of fluorobenzamides and their derivatives have contributed to the development of antimicrobial analogs, demonstrating the versatility of such compounds in synthesizing biologically active molecules. These studies also underscore the role of specific structural features, such as the fluorine atom, in enhancing antimicrobial activity, which can be critical in the design of new drugs (Desai, Rajpara, & Joshi, 2013).

Anticancer Activities

The synthesis and characterization of benzamide derivatives with specific substitutions have shown promise in anticancer evaluations. Such studies provide a basis for the further exploration of benzamide and fluorophenyl compounds in the development of novel anticancer therapies, highlighting the importance of structural modifications in achieving desired biological activities (Salahuddin et al., 2014).

Future Directions

The future directions for research on 4-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide could include further exploration of its biological activities and potential therapeutic applications, as well as the development of new synthetic strategies for its production .

properties

IUPAC Name

4-chloro-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O2/c18-13-5-1-12(2-6-13)17(22)20-10-15-9-16(23-21-15)11-3-7-14(19)8-4-11/h1-9H,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIIQGUIIBPJGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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